molecular formula C18H21N5O3S B2991504 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 2034565-62-1

4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B2991504
CAS No.: 2034565-62-1
M. Wt: 387.46
InChI Key: ZRZMGKAHUWWUMK-UHFFFAOYSA-N
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Description

4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a synthetic chemical reagent of high interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a benzenesulfonamide group and a 6,7-dihydro-5H-cyclopenta[c]pyridazine core, linked by a piperazine carboxamide bridge. The benzenesulfonamide moiety is a key functionality known to confer inhibitory activity against a range of enzymatically and therapeutically significant targets. Scientific literature extensively documents the role of this group in inhibiting carbonic anhydrase (CA) isoforms . Some sulfonamide-based CA inhibitors, like Polmacoxib, are known to possess dual activity, also inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is a target in inflammation and cancer research . Furthermore, the pyridazinone scaffold is recognized as a versatile structure in drug discovery, with derivatives reported to exhibit a broad spectrum of biological activities. These include significant potential as vasodilators for cardiovascular research and as anti-inflammatory agents . This molecular architecture makes the compound a valuable candidate for researchers exploring multi-target therapeutic strategies, particularly in areas like reverse cardio-oncology, where connections between cardiovascular diseases and cancer are investigated . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c19-27(25,26)15-6-4-13(5-7-15)18(24)23-10-8-22(9-11-23)17-12-14-2-1-3-16(14)20-21-17/h4-7,12H,1-3,8-11H2,(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZMGKAHUWWUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Pyridazine and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects. The downstream effects of these interactions are diverse and depend on the specific targets and the context of their biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Pyridazine and pyridazinone derivatives have been demonstrated to possess a wide range of biological properties. The specific effects of this compound would depend on its targets and the context of the biological systems in which it acts.

Biological Activity

The compound 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide is a novel pyridazinone derivative that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N4O2SC_{21}H_{23}N_{4}O_{2}S, with a molecular weight of approximately 397.5 g/mol. Its structure features a piperazine moiety linked to a cyclopentapyridazine core and a benzenesulfonamide group, which is critical for its biological activity.

Property Value
Molecular FormulaC21H23N4O2S
Molecular Weight397.5 g/mol
CAS Number2034308-27-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives and pyridazine precursors. The process often includes the formation of the sulfonamide linkage, which is crucial for enhancing the compound's solubility and biological activity.

1. Inhibition of Monoamine Oxidase (MAO)

One of the primary areas of research has focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Studies have demonstrated that derivatives containing similar structures exhibit potent inhibitory effects on MAO-B with IC50 values in the low micromolar range, suggesting that this compound may also share similar properties .

2. Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have shown promising results against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results indicated significant cytotoxic effects at certain concentrations, supporting further exploration as an anticancer agent .

Case Studies

Several case studies provide insights into the biological efficacy of related compounds:

  • Case Study 1: Neuroprotection
    A study evaluated the neuroprotective effects of pyridazinone derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death and improve survival rates in vitro .
  • Case Study 2: Cytotoxicity Assessment
    In a comparative study against established anticancer drugs, derivatives similar to our compound showed lower toxicity profiles in healthy cell lines while maintaining efficacy against cancer cells .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity
Target Compound Cyclopenta[c]pyridazine Piperazine-carbonyl-benzenesulfonamide ~450 (estimated) Undisclosed (structural focus)
CAS 406201-36-3 Thieno-pyrimidine Benzylpiperazine 350.48 Not reported
2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one Pyridazinone 4-Methylphenyl ~220 (estimated) Anti-inflammatory (IC₅₀ = 11.6 μM)
CAS 946283-42-7 Methoxy-pyridazine Dimethylsulfonamide 405.5 Not reported

Table 2: Piperazine-Linked Analogues

Compound Piperazine Modification Sulfonamide/Alternative Group Deuterated Features
Target Compound Unsubstituted piperazine Benzenesulfonamide None
Methyl-d₃ piperazine Pyrazolo-pyrimidinone CD₃ group
4-Methylpiperazine Benzamide Fluorine substituent

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